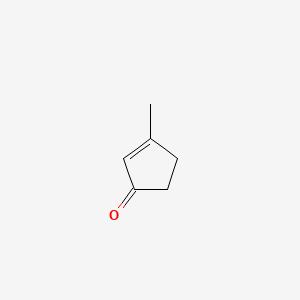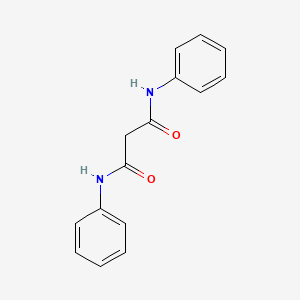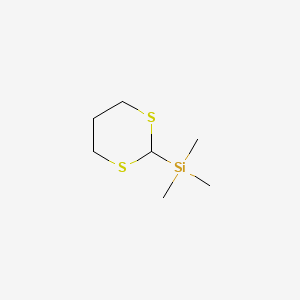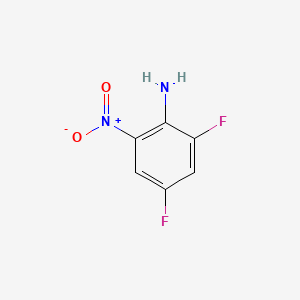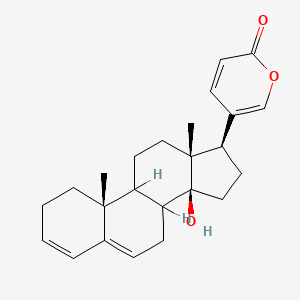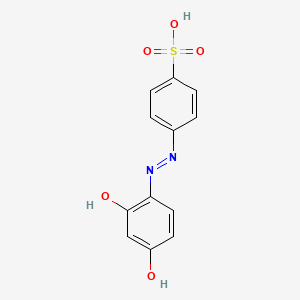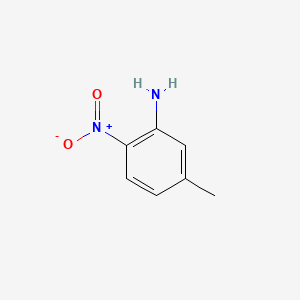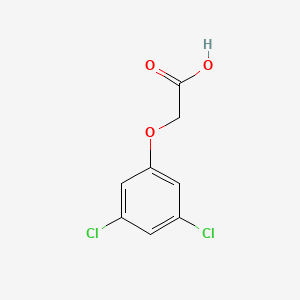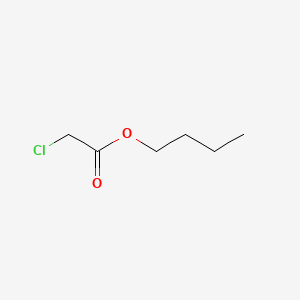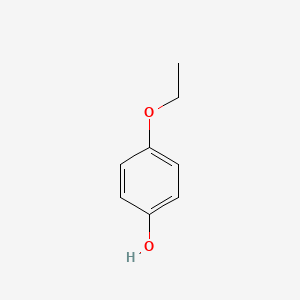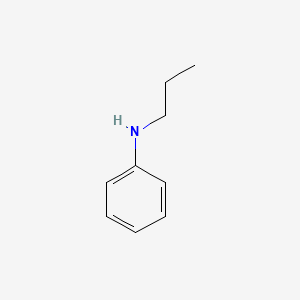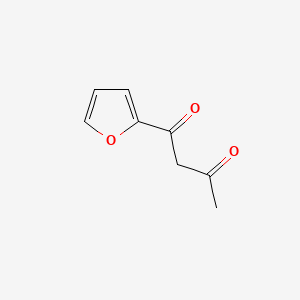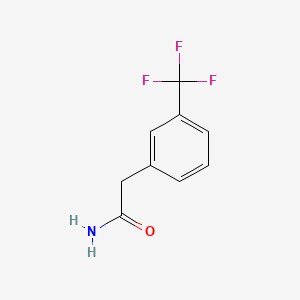
(3-(Trifluoromethyl)phenyl)acetamide
Übersicht
Beschreibung
(3-(Trifluoromethyl)phenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to a phenyl ring. The trifluoromethyl group attached to the phenyl ring at the meta position significantly influences the chemical and physical properties of the compound. Although the provided papers do not directly discuss (3-(Trifluoromethyl)phenyl)acetamide, they do provide insights into related compounds that can help infer some aspects of its behavior and synthesis.
Synthesis Analysis
The synthesis of related compounds, such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, involves the use of chloromethyltrichlorosilane (ClCH2SiCl3) and triethylamine (Et3N) or bis(trimethylsilyl)amine ((Me3Si)2NH), followed by methanolysis or hydrolysis in the presence of Lewis bases and then BF3 etherate . This method suggests that similar strategies could potentially be applied to synthesize (3-(Trifluoromethyl)phenyl)acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-(Trifluoromethyl)phenyl)acetamide has been studied using techniques such as 19F and 29Si NMR spectroscopy, as well as X-ray diffraction. These techniques have revealed that the silicon atom in related compounds can be pentacoordinate or hexacoordinate depending on the presence of adducts . While (3-(Trifluoromethyl)phenyl)acetamide does not contain silicon, the use of NMR spectroscopy could similarly elucidate its molecular structure, particularly the electronic environment of the trifluoromethyl group.
Chemical Reactions Analysis
The chemical reactions of related compounds involve coordination with Lewis bases and the formation of adducts, as seen in the synthesis of potassium-(18-crown-6)-(2-oxoperhydroazepinomethyl)tetrafluorosilicate . The reactivity of (3-(Trifluoromethyl)phenyl)acetamide could also be explored through its interactions with various reagents and potential for forming coordination complexes, although specific reactions are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from spectroscopic data and quantum-chemical analysis. For example, the activation barriers for permutational isomerization of trifluorides were found to be in the range of 9.5–10 kcal mol−1, with a non-dissociative mechanism suggested for the isomerization process . Although these properties are specific to the compounds studied, they provide a framework for understanding how the trifluoromethyl group might influence the properties of (3-(Trifluoromethyl)phenyl)acetamide, such as its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties Analysis :
- Aayisha et al. (2019) conducted a conformational study using Potential Energy Surface analysis on N-(2-(trifluoromethyl)phenyl)acetamide. The study included Fourier Transform Infrared and Raman investigations, Nuclear Magnetic Resonance analysis, and Ultraviolet-Visible analysis to understand the structural, electrical, and chemical activities of the compound (Aayisha et al., 2019).
Antibacterial Activity :
- Chaudhari et al. (2020) described the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited significant antibacterial activity (Chaudhari et al., 2020).
Antimycobacterial Agents :
- Emmadi et al. (2015) synthesized novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, and evaluated them for in vitro antimycobacterial activity. This study identified compounds with promising antimycobacterial properties (Emmadi et al., 2015).
Analytical Applications in Food Chemistry :
- Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, simplifying the purification step and allowing for their determination in beverages using liquid chromatography-tandem mass spectrometry and 19F nuclear magnetic resonance analysis (Jastrzębska et al., 2018).
Electrophore Reagent for Trace Organic Analysis :
- Lu and Giese (2000) introduced Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride, named AMACE1, as an electrophore reagent for trace organic analysis, demonstrating its efficacy in detecting minute amounts of certain products (Lu & Giese, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities :
- Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities. This research highlighted the potential therapeutic applications of these compounds (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXORDBZLZWAHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177445 | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)phenyl)acetamide | |
CAS RN |
22902-93-8 | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22902-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022902938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)benzeneacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE7B4MJR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



